molecular formula C8H9N5O2 B6177779 methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate CAS No. 2639457-08-0

methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Cat. No. B6177779
CAS RN: 2639457-08-0
M. Wt: 207.2
InChI Key:
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Description

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate (MMTPC) is an organic compound that has been studied for its potential applications in the scientific research field. The compound is a derivative of pyrazolo[1,5-a][1,3,5]triazine and is composed of one methyl group and one carboxyl group. It is a colorless crystalline solid that is soluble in water and in some organic solvents. MMTPC has been used in a variety of research applications, including drug discovery, chemical synthesis, and materials science.

Scientific Research Applications

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has been studied for its potential applications in the scientific research field. It has been used in a variety of research applications, including drug discovery, chemical synthesis, and materials science. In drug discovery, this compound has been used to identify novel compounds that may have therapeutic potential. In chemical synthesis, this compound has been used as a reagent to synthesize a variety of organic compounds. In materials science, this compound has been used to synthesize polymers, nanoparticles, and other materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to the activation of certain pathways. For example, it has been shown to bind to the human serotonin receptor, which leads to the activation of serotonin pathways in the brain.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have an anxiolytic effect, which could be useful in the treatment of anxiety disorders. In addition, this compound has been shown to have an antidepressant effect, which could be useful in the treatment of depression.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an ideal reagent for chemical synthesis. Another advantage is that it is relatively stable, making it suitable for use in long-term experiments. However, it has a relatively low solubility in water, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to explore its potential applications in drug discovery and materials science. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.

Synthesis Methods

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate can be synthesized through a variety of methods. The most commonly used method is the reaction of 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine with ethyl chloroformate, followed by hydrolysis of the ethyl ester. This method is relatively simple and can be performed in a single step. Other methods for synthesizing this compound include the reaction of 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine with acetic anhydride, followed by hydrolysis of the acetate ester, and the reaction of 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine with ethyl bromoacetate, followed by hydrolysis of the ethyl ester.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves the reaction of 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine with methyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine", "Methyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Slowly add methyl chloroformate to the reaction mixture while stirring continuously.", "Continue stirring the reaction mixture for a few hours at room temperature or under reflux.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a solid." ] }

CAS RN

2639457-08-0

Molecular Formula

C8H9N5O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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